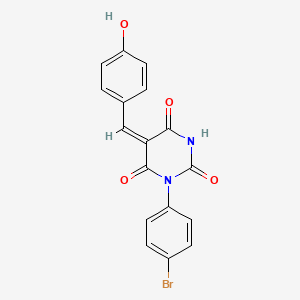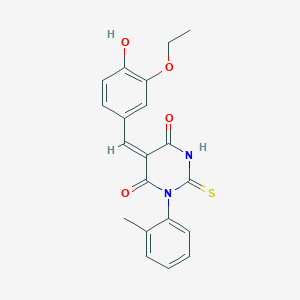![molecular formula C16H17N3O3S B5916843 N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide, also known as BEM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide works by binding to specific proteins and enzymes in the body, altering their activity and function. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a neuroprotective effect, protecting against damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study their activity and function in a controlled environment. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other negative effects if not used properly.
Zukünftige Richtungen
There are many potential future directions for research involving N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide, including further studies on its mechanisms of action and physiological effects, as well as its potential use as a therapeutic agent for various diseases. Additionally, researchers may explore the use of this compound in combination with other compounds to enhance its effectiveness and reduce potential toxicity.
Synthesemethoden
N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of benzoylhydrazine with 4-nitrobenzaldehyde followed by reduction with sodium dithionite, and the reaction of 4-aminobenzophenone with methanesulfonyl chloride followed by reaction with benzoylhydrazine. These methods have been optimized over time to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a probe for studying the interactions between proteins and other molecules, and as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-[4-(methanesulfonamido)phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(17-18-16(20)14-6-4-3-5-7-14)13-8-10-15(11-9-13)19-23(2,21)22/h3-11,19H,1-2H3,(H,18,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARYXBXGJDGUEJ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)
![2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5916800.png)




![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)
